molecular formula C19H20ClN3O4 B3011855 1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(3,4-dimethoxyphenyl)urea CAS No. 894030-33-2

1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(3,4-dimethoxyphenyl)urea

Cat. No.: B3011855
CAS No.: 894030-33-2
M. Wt: 389.84
InChI Key: BLWBFCWCTHFMCQ-UHFFFAOYSA-N
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Description

1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(3,4-dimethoxyphenyl)urea is a complex organic compound that has garnered attention in various fields of scientific research. This compound features a unique structure that includes a chlorophenyl group, a pyrrolidinone ring, and a dimethoxyphenyl urea moiety. Its distinct chemical properties make it a subject of interest in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(3,4-dimethoxyphenyl)urea typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrrolidinone ring, followed by the introduction of the chlorophenyl and dimethoxyphenyl groups. Common reagents used in these reactions include chlorinating agents, reducing agents, and various catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(3,4-dimethoxyphenyl)urea undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, leading to the formation of substituted derivatives. Common reagents and conditions for these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions vary depending on the specific reagents and conditions used.

Scientific Research Applications

1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(3,4-dimethoxyphenyl)urea has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(3,4-dimethoxyphenyl)urea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are complex and depend on the specific context of its use.

Comparison with Similar Compounds

When compared to similar compounds, 1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(3,4-dimethoxyphenyl)urea stands out due to its unique combination of functional groups and chemical properties. Similar compounds include:

    1-(4-Chlorophenyl)-3-(3,4-dimethoxyphenyl)urea: Lacks the pyrrolidinone ring, resulting in different chemical and biological properties.

    1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)urea:

    3-(3,4-Dimethoxyphenyl)-1-(4-chlorophenyl)urea: Has a different arrangement of functional groups, leading to variations in its chemical behavior.

Properties

IUPAC Name

1-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-3-(3,4-dimethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O4/c1-26-16-8-5-13(9-17(16)27-2)21-19(25)22-14-10-18(24)23(11-14)15-6-3-12(20)4-7-15/h3-9,14H,10-11H2,1-2H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLWBFCWCTHFMCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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